molecular formula C15H13F3O4 B6384563 5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261889-22-8

5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6384563
CAS RN: 1261889-22-8
M. Wt: 314.26 g/mol
InChI Key: KYQODBUZTGVWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-DTP-3-TFP) is a compound with a wide range of applications in scientific research. It is a useful tool in the synthesis of other compounds and can be used to study the mechanism of action of various compounds. 5-DTP-3-TFP has been used to study the biochemical and physiological effects of various compounds and has been found to have several advantages and limitations for lab experiments.

Scientific Research Applications

5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% has a wide range of applications in scientific research. It can be used to study the mechanism of action of various compounds and has been used in the synthesis of various compounds. It has also been used in the synthesis of various pharmaceuticals, such as antibiotics and antifungal agents. In addition, 5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% has been used in the synthesis of various organic compounds, such as dyes and fragrances.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. These enzymes are involved in the metabolism of various drugs and other compounds, and the inhibition of these enzymes can lead to an increase in the bioavailability of these compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% are not fully understood. However, some studies have suggested that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. In addition, 5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% has been shown to have some anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. In addition, it is soluble in both organic and aqueous solvents and has a wide range of applications in scientific research.
However, there are some limitations to using 5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% for lab experiments. The compound is not very soluble in water, and it is not very stable at high temperatures. In addition, the compound is not very soluble in organic solvents, and the yield of the reaction is typically low.

Future Directions

There are several potential future directions for 5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95%. One possibility is to use the compound as a tool to study the mechanism of action of various compounds. In addition, it could be used to synthesize various pharmaceuticals, such as antibiotics and antifungal agents. It could also be used to synthesize various organic compounds, such as dyes and fragrances. Finally, it could be used to study the biochemical and physiological effects of various compounds, as well as to study the effects of various drugs on the body.

Synthesis Methods

5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized by a variety of methods. The most common method is the reaction of 2,4-dimethoxyphenol (DMP) with 3-bromo-2,4,6-trifluoromethoxyphenol (BTP) in the presence of a base such as potassium carbonate. The reaction is catalyzed by a strong base such as potassium t-butoxide and the product is isolated by column chromatography. The yield of the reaction is typically in the range of 80-90%.

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O4/c1-20-11-3-4-13(14(8-11)21-2)9-5-10(19)7-12(6-9)22-15(16,17)18/h3-8,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQODBUZTGVWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686665
Record name 2',4'-Dimethoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dimethoxyphenyl)-3-trifluoromethoxyphenol

CAS RN

1261889-22-8
Record name 2',4'-Dimethoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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